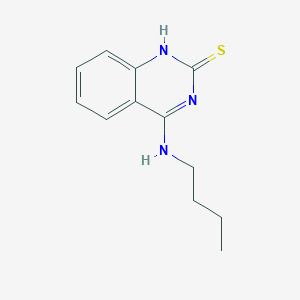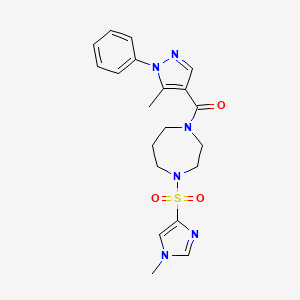
4-(丁基氨基)喹唑啉-2(1H)-硫酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Butylamino)quinazoline-2(1H)-thione is a chemical compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and potential use in pharmaceutical applications. The compound is structurally related to quinazolinones, which are heterocyclic compounds containing a quinazoline moiety, a bicyclic system composed of two fused aromatic rings, benzene and pyrimidine.
Synthesis Analysis
The synthesis of related quinazolinone derivatives has been explored in various studies. For instance, the alkylation of quinazoline-4(3H)-thione with different alkylating agents can lead to the formation of novel quinazoline derivatives. In one study, the alkylation with 4-bromobut-1-ene resulted in previously unknown 4-(but-3-en-1-ylsulfanyl)quinazolines, which upon further reaction with halogens like iodine and bromine, yielded 3,4-dihydro-2H-[1,3]thiazino[3,2-c]quinazolin-5-ium salts . These synthetic pathways are crucial for the development of new compounds with potential biological activities.
Molecular Structure Analysis
The molecular structure of quinazolinone derivatives is typically confirmed using various analytical techniques such as GC/MS, 1H NMR, and X-ray analysis. These methods provide detailed information about the molecular framework, including the position of substituents and the overall three-dimensional arrangement of atoms within the molecule . The structural elucidation is essential for understanding the relationship between the structure of these compounds and their biological activities.
Chemical Reactions Analysis
Quinazolinone derivatives can undergo a variety of chemical transformations. For example, the introduction of different functional groups, such as furoyl or allyl groups, can be achieved through reactions like N-furoylation and N-allylation . These transformations can lead to the formation of new C-8 substituted quinolines with potential biological activity. Additionally, intramolecular cyclization reactions can yield tetrahydroquinoline derivatives, further diversifying the chemical space of quinazolinone compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazolinone derivatives are influenced by their molecular structure. The presence of different substituents can affect properties such as solubility, melting point, and reactivity. The characterization of these properties is typically performed using techniques like IR spectroscopy, NMR spectroscopy, and mass spectrometry. These analytical methods provide insights into the functional groups present and the overall stability of the compounds . Understanding these properties is crucial for the development of quinazolinone derivatives as pharmaceutical agents.
科学研究应用
抑制剂潜力
表皮生长因子受体 (EGFR) 和 HER-2 酪氨酸激酶的抑制:4-(丁基氨基)喹唑啉-2(1H)-硫酮等化合物已被研究作为 EGFR 和 HER-2 酪氨酸激酶的不可逆抑制剂的潜力。这些抑制剂表现出增强的抗肿瘤活性,并通过相关喹唑啉衍生物的酰化制备。它们与靶酶共价相互作用,并在动物模型中显示出有希望的结果,例如裸鼠中的人表皮样癌异种移植 (Tsou 等人,2001)。
胃 (H+/K+)-ATP 酶的可逆抑制剂:某些喹唑啉衍生物表现出对胃 (H+/K+)-ATP 酶的显着抑制作用,与其他类似化合物在与酶的结合取向不同。这表明它们在开发治疗胃酸分泌紊乱等疾病的潜力 (Ife 等人,1995)。
生物活性
抗菌、镇痛和抗炎特性:已经合成并测试了包括类似于 4-(丁基氨基)喹唑啉-2(1H)-硫酮的新型喹唑啉衍生物的抗菌、镇痛和抗炎特性。某些衍生物在这些领域显示出有希望的结果,表明它们作为开发新治疗剂的基础的潜力 (Dash 等人,2017)。
抗肿瘤和抗疟疾作用:已经合成了一些喹唑啉衍生物并评估了它们的抗肿瘤和抗疟疾作用。分子结构的变化,例如取代氨基,已显示出显着影响这些特性 (Werbel & Degnan,1987)。
中枢神经系统抑制剂和抗惊厥活性:喹唑啉-4-酮/4-硫酮衍生物已被研究其对中枢神经系统 (CNS) 的抑制作用和抗惊厥活性。这些化合物已显示出治疗与中枢神经系统紊乱相关的疾病的潜力 (Dash 等人,2016)。
作用机制
未来方向
属性
IUPAC Name |
4-(butylamino)-1H-quinazoline-2-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3S/c1-2-3-8-13-11-9-6-4-5-7-10(9)14-12(16)15-11/h4-7H,2-3,8H2,1H3,(H2,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUXBJYOLVRMPLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=NC(=S)NC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(butylamino)quinazoline-2(1H)-thione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-(2,2-dicyanoethenylamino)phenyl]-2-methylpropanamide](/img/structure/B3012227.png)
![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-(6-methoxy-1H-indole-2-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B3012229.png)

![6-Bromo-2-chloro-3H-imidazo[4,5-b]pyridine hydrochloride](/img/structure/B3012232.png)

![3-Bromo-6-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)-2-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B3012237.png)
![4-(N,N-dibutylsulfamoyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B3012239.png)
![2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B3012240.png)
![6-(methylsulfonyl)-N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine](/img/structure/B3012243.png)
![2-[(6-Methyl-2-phenyl-4-pyrimidinyl)oxy]propanoic acid](/img/structure/B3012244.png)
![1,3-Dimethyl-5-propylsulfanyl-7-thiophen-2-ylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B3012247.png)
![4-[4-(2-Pyridinyl)-2-pyrimidinyl]benzenol](/img/structure/B3012248.png)
